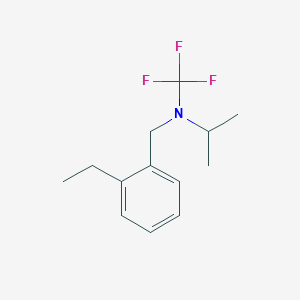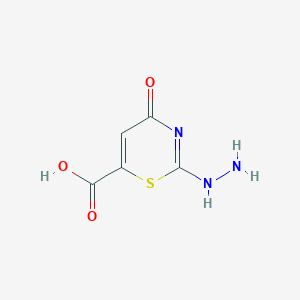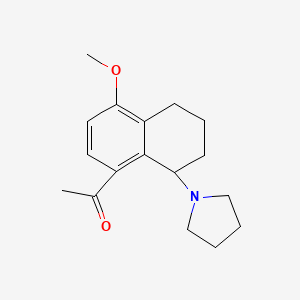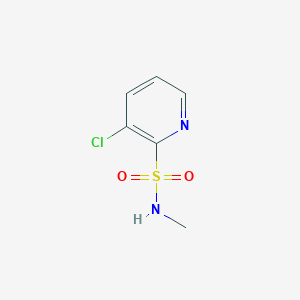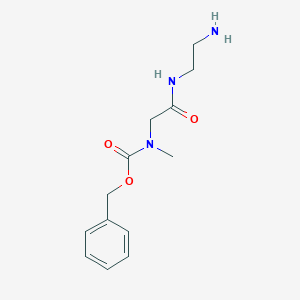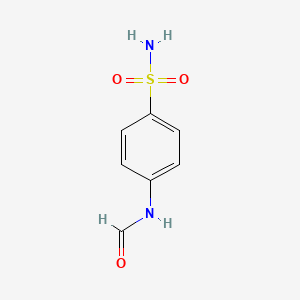
N-(4-sulfamoylphenyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-sulfamoylphenyl)formamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, anticancer, and antithyroid properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)formamide typically involves the condensation of sulfanilamide with formic acid or its derivatives. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the N-formylation of sulfanilamide under solvent-free conditions, resulting in high yields and short reaction times .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency.
化学反应分析
Types of Reactions
N-(4-sulfamoylphenyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamide derivatives.
科学研究应用
N-(4-sulfamoylphenyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(4-sulfamoylphenyl)formamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can disrupt various physiological processes, making it useful in treating conditions like glaucoma and certain types of cancer.
相似化合物的比较
Similar Compounds
N-(4-sulfamoylphenyl)carbamothioyl amides: These compounds also exhibit carbonic anhydrase inhibitory activity.
N-(4-sulfamoylphenyl)benzamide derivatives: These derivatives have been studied for their antibacterial and anticancer properties.
Uniqueness
N-(4-sulfamoylphenyl)formamide is unique due to its specific formamide group, which allows for a distinct set of chemical reactions and biological activities. Its ability to undergo various transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
属性
CAS 编号 |
829-72-1 |
|---|---|
分子式 |
C7H8N2O3S |
分子量 |
200.22 g/mol |
IUPAC 名称 |
N-(4-sulfamoylphenyl)formamide |
InChI |
InChI=1S/C7H8N2O3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-5H,(H,9,10)(H2,8,11,12) |
InChI 键 |
KKKIBYJCYMQYMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC=O)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


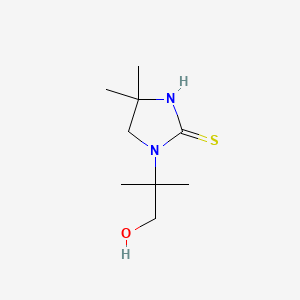


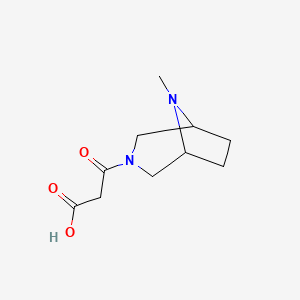
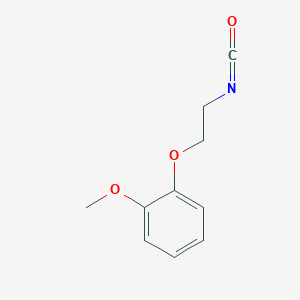
![(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
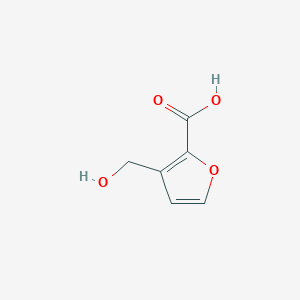
![3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13950286.png)
